molecular formula C15H17NO2Si B14866566 5-(3-(Trimethylsilyl)phenyl)nicotinic acid

5-(3-(Trimethylsilyl)phenyl)nicotinic acid

Cat. No.: B14866566
M. Wt: 271.39 g/mol
InChI Key: HLZORFBYTLGOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a trimethylsilyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via silylation reactions using reagents such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.

Major Products:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

5-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-(TRIMETHYLSILYL)PHENYL)PYRIDINE: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    5-(TRIMETHYLSILYL)PYRIDINE-3-CARBOXYLIC ACID: Similar structure but without the phenyl ring, leading to different chemical properties and uses.

Uniqueness: 5-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID is unique due to the presence of both the trimethylsilyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C15H17NO2Si

Molecular Weight

271.39 g/mol

IUPAC Name

5-(3-trimethylsilylphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C15H17NO2Si/c1-19(2,3)14-6-4-5-11(8-14)12-7-13(15(17)18)10-16-9-12/h4-10H,1-3H3,(H,17,18)

InChI Key

HLZORFBYTLGOIA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.